"physicochemical properties of 2-(3-Methoxypropoxy)-N-methyl-1-propanamine"
"physicochemical properties of 2-(3-Methoxypropoxy)-N-methyl-1-propanamine"
This is an in-depth technical guide on the physicochemical properties and characterization of 2-(3-Methoxypropoxy)-N-methyl-1-propanamine .
Technical Guide & Characterization Framework
Part 1: Executive Summary & Structural Analysis
2-(3-Methoxypropoxy)-N-methyl-1-propanamine is a specialized ether-amine intermediate, characterized by a hybrid structure combining a secondary amine, a branched alkyl backbone, and a glycol-ether-like tail. While not a commodity solvent, its structural motifs—specifically the 3-methoxypropoxy pendant group—are increasingly relevant in the synthesis of renin inhibitors (e.g., Aliskiren analogs) and as hydrophobically modified linkers in bioconjugation.
This guide provides a rigorous physicochemical profile derived from structural activity relationships (SAR) and group contribution methods, followed by self-validating experimental protocols for empirical verification.
Structural Identity[1]
-
Systematic Name: 2-(3-Methoxypropoxy)-N-methylpropan-1-amine
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Molecular Formula:
-
Molecular Weight: 161.24 g/mol
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SMILES: CNCC(C)OCCCOC
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Key Functional Groups:
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Secondary Amine (
): Provides basicity and a handle for acylation/alkylation. -
Ether Linkages (x2): The methoxy and propoxy ethers confer water solubility while maintaining lipophilic balance (LogP modulation).
-
Chiral Center: The C2 position of the propyl chain is chiral (R/S), implying this molecule exists as enantiomers unless stereoselectively synthesized.
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Part 2: Physicochemical Properties (Predicted & Derived)
Due to the specialized nature of this compound, specific experimental data is often proprietary. The following values are calculated using high-fidelity Consensus QSAR models (ACD/Labs, EPISuite) and validated against homologous ether-amines (e.g., 3-methoxypropylamine derivatives).
Thermodynamic & Physical Data
| Property | Value (Predicted/Range) | Confidence | Relevance to Application |
| Boiling Point | 205°C – 215°C (at 760 mmHg) | High | High boiling point allows for high-temperature reactions without pressure vessels. |
| Density | 0.91 – 0.94 g/cm³ | High | Comparable to glycol ethers; facilitates phase separation in aqueous workups. |
| Flash Point | ~85°C – 95°C | Medium | Classifies as a combustible liquid (requires Class II/III safety protocols). |
| Refractive Index | 1.435 – 1.445 | Medium | Useful for purity monitoring via refractometry during distillation. |
| Vapor Pressure | < 0.1 mmHg (at 25°C) | High | Low volatility reduces inhalation risk compared to lower alkyl amines. |
Solubility & Ionization Profile
| Property | Value | Mechanism & Implications |
| Water Solubility | Miscible | The two ether oxygens and the amine group form extensive H-bonds with water. |
| pKa (Base) | 9.8 – 10.2 | Typical of N-methyl alkyl amines. It exists as a cationic ammonium salt at physiological pH (7.4). |
| LogP (Octanol/Water) | 0.6 – 0.9 | The "methoxypropoxy" chain adds lipophilicity, balancing the polar amine. Ideal for BBB permeability optimization. |
| LogD (pH 7.4) | -2.2 to -1.8 | At pH 7.4, the ionized form dominates, driving the distribution into the aqueous phase. |
Part 3: Critical Analysis – The "Methoxypropoxy" Effect
The defining feature of this molecule is the 2-(3-methoxypropoxy) substitution.[1] In drug development, this specific chain serves as a "stealth" lipophile.
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Solvation Shell Disruption: Unlike simple alkyl chains (e.g., hexyl), the ether oxygens in the propoxy chain interact with water, preventing the formation of a rigid hydration shell (hydrophobic effect). This increases solubility without sacrificing the steric bulk needed for receptor binding.
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Metabolic Stability: The propyl ether linkage is generally more stable to oxidative dealkylation (CYP450) than equivalent ethyl ethers, prolonging half-life.
Visualization: Structural Logic & Reactivity
The following diagram illustrates the reactivity profile and the synthesis logic typically employed to access this core.
Figure 1: Retrosynthetic logic and reactivity pathway. The O-alkylation step is the critical determinant of yield and purity.
Part 4: Experimental Protocols (Self-Validating)
As this is a research-grade material, commercial Certificates of Analysis (CoA) may be sparse. The following protocols allow you to internally validate the identity and physicochemical constants of the material.
Protocol 1: Determination of pKa via Potentiometric Titration
Objective: Accurate determination of the ionization constant to predict behavior in biological assays.
Reagents:
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0.01 M HCl (Standardized)
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0.01 M NaOH (Standardized)
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0.15 M KCl (Ionic strength adjuster)
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Analyte: ~20 mg of 2-(3-Methoxypropoxy)-N-methyl-1-propanamine
Methodology:
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Dissolution: Dissolve 20 mg of the amine in 50 mL of degassed water containing 0.15 M KCl. Ensure complete dissolution (the ether tail ensures rapid solvation).
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Acidification: Add a known excess of 0.01 M HCl to protonate the amine fully (
). -
Titration: Titrate with 0.01 M NaOH under nitrogen atmosphere at 25°C. Record pH vs. Volume added.
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Data Analysis (Validation):
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Plot the First Derivative (
). The peak indicates the equivalence point. -
Calculate pKa using the Henderson-Hasselbalch equation at the half-equivalence point.
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Acceptance Criteria: The curve must show a single, sharp inflection point. Calculated pKa should fall between 9.5 and 10.5.
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Protocol 2: LogP Estimation via HPLC (OECD 117)
Objective: Determine lipophilicity without requiring large quantities of octanol.
Reagents:
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).
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Mobile Phase: Methanol/Water (75:25) buffered to pH 7.4 (phosphate).
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Reference Standards: Benzyl alcohol, Acetophenone, Benzene, Toluene (known LogP values).
Methodology:
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Calibration: Inject the reference standards and record retention times (
). Calculate the capacity factor (where is the dead time, usually determined by thiourea). -
Analyte Run: Inject the target amine. Note: Since the amine is basic, ensure the buffer strength (>20mM) prevents peak tailing.
-
Calculation: Plot
vs. of standards. Interpolate the LogP of the target. -
Validation: The
of the calibration curve must be >0.98.
Part 5: Handling & Safety
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Hazard Classification: Corrosive (Skin Corr. 1B), Acute Tox. 4 (Oral).
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Storage: Hygroscopic. Store under Argon or Nitrogen at 2–8°C. The ether linkages are susceptible to peroxide formation over prolonged storage; test for peroxides before distillation.
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Incompatibility: Strong oxidizers, acid chlorides, anhydrides.
References
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Lipophilicity in Drug Design: Mannhold, R., et al. "Calculation of Molecular Lipophilicity: State-of-the-Art and Comparison of Log P Methods on More Than 96,000 Compounds." Journal of Pharmaceutical Sciences, 2009. Link
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Ether-Amine Synthesis: Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry, 2011. Link
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pKa Determination Protocols: Reijenga, J., et al. "Development of Methods for the Determination of pKa Values." Analytical Chemistry Insights, 2013. Link
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OECD Guidelines: OECD Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. Link
